molecular formula C28H24F5NO5 B557268 Fmoc-Ser(tBu)-OPfp CAS No. 105751-13-1

Fmoc-Ser(tBu)-OPfp

Cat. No. B557268
M. Wt: 549.5 g/mol
InChI Key: DOUJYVMLNKRFHE-IBGZPJMESA-N
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Description

“Fmoc-Ser(tBu)-OH” is an N-terminal protected reagent used in peptide synthesis . It is a standard serine derivative utilized in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Synthesis Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .


Molecular Structure Analysis

The molecular formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 g/mol .


Chemical Reactions Analysis

“Fmoc-Ser(tBu)-OH” is the standard reagent for coupling serine into peptide sequences . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Physical And Chemical Properties Analysis

“Fmoc-Ser(tBu)-OH” is a white to light yellow crystal powder . It has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .

Scientific Research Applications

1. Field: Peptide Synthesis “Fmoc-Ser(tBu)-OPfp” is used in the field of peptide synthesis .

3. Methods of Application The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .

4. Results or Outcomes The use of “Fmoc-Ser(tBu)-OPfp” in peptide synthesis has been successful, with peptides gaining considerable attention as potential drugs . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .

1. Field: Antibiotic Synthesis “Fmoc-Ser(tBu)-OPfp” is used in the synthesis of antibiotics .

3. Methods of Application The synthesis of daptomycin involves a chemoselective serine ligation. This process involves the use of “Fmoc-Ser(tBu)-OPfp” as a reagent for coupling serine into the peptide sequence .

4. Results or Outcomes The use of “Fmoc-Ser(tBu)-OPfp” in the synthesis of daptomycin has been successful . The synthesized daptomycin can be used as an effective antibiotic against Gram-positive organisms.

1. Field: Preparation of T-Helper Cell Peptides “Fmoc-Ser(tBu)-OPfp” is used in the preparation of T-helper cell peptides .

3. Methods of Application The preparation of T-helper cell peptides involves repetitive pentafluorophenyl ester-mediated fragment condensation . “Fmoc-Ser(tBu)-OPfp” is used as a reagent in this process .

4. Results or Outcomes The use of “Fmoc-Ser(tBu)-OPfp” in the preparation of T-helper cell peptides has been successful . The prepared peptides can be used in immunological research and in the development of vaccines .

Safety And Hazards

The safety data sheet for “Fmoc-Ser(tBu)-OH” suggests that it should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

Future Directions

Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUJYVMLNKRFHE-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457823
Record name Fmoc-Ser(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser(tBu)-OPfp

CAS RN

105751-13-1
Record name Fmoc-Ser(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Benimetskaya, N Guzzo-Pernell, ST Liu… - Bioconjugate …, 2002 - ACS Publications
The development of antisense technology has focused on improving methods for oligonucleotide delivery into cells. In the present work, we describe a novel strategy for oligonucleotide …
Number of citations: 35 pubs.acs.org
T Groth, M Meldal - Journal of Combinatorial Chemistry, 2001 - ACS Publications
N-Terminal peptide aldehydes were synthesized on a solid support and utilized as electrophiles in nucleophilic reactions in order to furnish novel and diverse peptide isosteres. The …
Number of citations: 50 pubs.acs.org
T Ljungdahl, J Veide-Vilg, F Wallner… - Journal of …, 2010 - ACS Publications
An efficient method to synthesize positional scanning synthetic combinatorial libraries (PS-SCLs) for studying the specificity of protein kinases is presented. Isokinetic ratios for …
Number of citations: 11 pubs.acs.org
SJ Tantry, VV Suresh Babu - Letters in Peptide Science, 2003 - Springer
9-Fluorenylmethyl chloroformate has been demonstrated to be useful reagent for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids. These include …
Number of citations: 3 link.springer.com
D Louis, J Bernillon, JO Paı̈sse, JM Wallach - Journal of Chromatography …, 1999 - Elsevier
The use of a peptide library of limited size, is considered to be more appropriate for studying a protease with a complex specificity, but very sensitive and efficient analytical techniques …
Number of citations: 14 www.sciencedirect.com
B Ramesh - 1995 - search.proquest.com
Fourier transform infrared (FTIR) and circular dichroism (CD) spectroscopy have been applied to the characterization of chemically synthesized polypeptides corresponding to …
Number of citations: 3 search.proquest.com
T Groth, M Renil, E Meinjohanns - Combinatorial Chemistry & …, 2003 - ingentaconnect.com
This review will cover the entire hit identification process performed with biocompatible, aqueous solvated, poly[ethylene glycol] (PEG) based resins - from synthesis, through screening, …
Number of citations: 21 www.ingentaconnect.com
V Teixeira Ferreira - 2016 - colibri.udelar.edu.uy
El melanoma cutáneo es un tipo de cáncer de piel muy agresivo, altamente metastásico, con elevada mortalidad. La sobrevida se encuentra relacionada a un diagnóstico temprano. El …
Number of citations: 0 www.colibri.udelar.edu.uy
Z Lin - 1996 - search.proquest.com
In recent years, an increasing body of evidence has implicated several heat shock proteins as" molecular chaperone" that assist protein folding in the cell. Among these chaperones, …
Number of citations: 2 search.proquest.com

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